molecular formula C12H9BrFNO B13847431 2-Bromo-4-(4-fluorophenoxy)aniline

2-Bromo-4-(4-fluorophenoxy)aniline

Cat. No.: B13847431
M. Wt: 282.11 g/mol
InChI Key: ISYSPMDVLBDLDX-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-fluorophenoxy)aniline is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a bromine atom at the second position and a fluorophenoxy group at the fourth position on the aniline ring. This compound is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(4-fluorophenoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, 2-bromo-4-fluoroaniline is reacted with 4-fluorophenol in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction is typically carried out at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(4-fluorophenoxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-(4-fluorophenoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-fluorophenoxy)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways depend on the specific application and the target molecule. For example, in anticancer research, it may inhibit key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoroaniline: This compound is similar in structure but lacks the phenoxy group.

    4-Bromoaniline: This compound lacks both the fluorine and phenoxy groups.

Uniqueness

2-Bromo-4-(4-fluorophenoxy)aniline is unique due to the presence of both bromine and fluorophenoxy groups, which confer distinct reactivity and properties. This makes it a valuable building block in the synthesis of complex organic molecules and advanced materials .

Properties

Molecular Formula

C12H9BrFNO

Molecular Weight

282.11 g/mol

IUPAC Name

2-bromo-4-(4-fluorophenoxy)aniline

InChI

InChI=1S/C12H9BrFNO/c13-11-7-10(5-6-12(11)15)16-9-3-1-8(14)2-4-9/h1-7H,15H2

InChI Key

ISYSPMDVLBDLDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)N)Br)F

Origin of Product

United States

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